Cas no 2248347-38-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 化学的及び物理的性質
名前と識別子
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- EN300-6518125
- 2248347-38-6
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
-
- インチ: 1S/C16H7Cl2F2NO4/c17-8-5-6-12(18)11(7-8)16(19,20)15(24)25-21-13(22)9-3-1-2-4-10(9)14(21)23/h1-7H
- InChIKey: ZYWRQAKHHTXYKX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F)Cl
計算された属性
- せいみつぶんしりょう: 384.9720194g/mol
- どういたいしつりょう: 384.9720194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518125-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-6518125-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-6518125-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-6518125-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 0.1g |
$956.0 | 2023-05-31 | ||
Enamine | EN300-6518125-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 0.05g |
$912.0 | 2023-05-31 | ||
Enamine | EN300-6518125-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-6518125-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-6518125-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
2248347-38-6 | 0.5g |
$1043.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS No. 2248347-38-6) in Modern Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate, identified by its CAS number 2248347-38-6, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features that make it a promising candidate for further exploration in drug discovery and molecular interactions.
At the core of its chemical identity lies the 1H-isoindol scaffold, a motif that has garnered considerable attention due to its prevalence in bioactive natural products and synthetic molecules. The presence of a dioxo group and a difluoroacetate moiety introduces additional functional diversity, enabling unique interactions with biological targets. The 2-(2,5-dichlorophenyl) substituent further enhances its complexity, suggesting potential for modulating electronic properties and binding affinities.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies indicate that the 1,3-dioxo-2,3-dihydro-1H-isoindol core can interact with various protein binding pockets, particularly those involved in enzyme inhibition and signal transduction pathways. The electron-withdrawing effects of the difluoroacetate group and the halogen atoms in the phenyl ring contribute to a favorable pharmacophore for designing selective inhibitors.
In the context of current research, this compound aligns with the growing interest in fluorinated derivatives as they often exhibit improved metabolic stability and bioavailability. The difluoroacetate moiety is particularly noteworthy, as it has been shown to enhance binding interactions in several drug candidates. For instance, similar structures have been explored as kinase inhibitors, where fluorine atoms play a crucial role in optimizing potency and selectivity.
The dichlorophenyl substituent adds another layer of complexity, potentially influencing both hydrophobicity and electronic distribution around the molecule. This feature is particularly relevant when designing molecules targeting receptors with specific steric and electronic requirements. Preliminary experiments suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a valuable scaffold for further medicinal chemistry efforts.
One of the most exciting aspects of this compound is its potential as a building block for more complex derivatives. The versatility of the 1H-isoindol scaffold allows for modifications at multiple positions, enabling researchers to fine-tune its properties for specific applications. For example, replacing the difluoroacetate group with other functionalized esters or amides could open up new avenues for exploring different biological mechanisms.
The integration of machine learning models into drug discovery has also facilitated rapid screening of compounds like this one. Predictive models can identify potential binding modes and interactions based on structural features alone, significantly reducing the time required for experimental validation. This synergy between computational methods and experimental chemistry is accelerating the development pipeline for novel bioactive molecules.
Furthermore, the synthesis of this compound represents an achievement in organic chemistry methodology. The introduction of multiple fluorine atoms and chlorine substituents requires precise control over reaction conditions to ensure high yields and purity. Advances in synthetic techniques have made such transformations more accessible than ever before, allowing for rapid exploration of related structures.
In summary,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS No. 2248347-38-6) stands out as a promising entity in chemical biology. Its unique structural features combined with recent advancements in drug discovery methodologies position it as a valuable candidate for further investigation. As research continues to uncover new biological targets and mechanisms,this compound has the potential to contribute significantly to therapeutic development.
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